![molecular formula C14H12O2 B11891909 4-Methyl-2H-benzo[g]chromen-8-ol](/img/structure/B11891909.png)

4-Methyl-2H-benzo[g]chromen-8-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

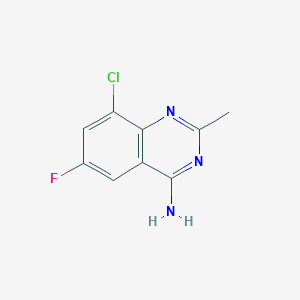

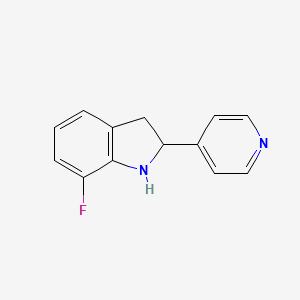

4-メチル-2H-ベンゾ[g]クロメン-8-オールは、クロメン類に属する化学化合物であり、多様な生物活性と様々な分野での用途が知られています。この化合物は、4位にメチル基、8位にヒドロキシル基を持つベンゾピラン環系によって構造的に特徴付けられています。

合成方法

合成経路と反応条件

4-メチル-2H-ベンゾ[g]クロメン-8-オールの合成は、一般的にペッchman縮合反応を用います。この方法は、酸触媒の存在下、フェノール類とβ-ケトエステル類を使用します。例えば、4-メチルレゾルシノールと酢酸エチルを硫酸の存在下で反応させると、4-メチル-2H-ベンゾ[g]クロメン-8-オールが生成されます。

工業的生産方法

この化合物の工業的生産方法はあまり詳しく記載されていません。ペッchman縮合は、大規模合成の有効な経路であり、連続フローリアクターを使用して効率と収率を高める可能性があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2H-benzo[g]chromen-8-ol typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of acid catalysts. For instance, the reaction between 4-methylresorcinol and ethyl acetoacetate in the presence of sulfuric acid can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Pechmann condensation remains a viable route for large-scale synthesis, potentially utilizing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

反応の種類

4-メチル-2H-ベンゾ[g]クロメン-8-オールは、以下を含む様々な化学反応を起こします。

酸化: この化合物は酸化されて対応するキノンを形成します。

還元: 還元反応は、これをジヒドロ誘導体に変換できます。

置換: 求電子置換反応は、ベンゾピラン環に異なる置換基を導入できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的な還元剤です。

置換: フリーデル・クラフツのアシル化およびアルキル化反応は、塩化アルミニウムを触媒として行うことができます。

主な生成物

酸化: キノンを生成します。

還元: ジヒドロ誘導体を生成します。

置換: 様々な置換ベンゾピランを生成します。

科学研究での用途

4-メチル-2H-ベンゾ[g]クロメン-8-オールは、いくつかの科学研究の用途があります。

化学: 環境に敏感な蛍光特性を持つため、蛍光プローブとして使用されています。

生物学: 抗酸化剤および抗菌剤としての可能性が調査されています。

医学: 抗炎症および抗癌活性について探求されています。

科学的研究の応用

4-Methyl-2H-benzo[g]chromen-8-ol has several scientific research applications:

Chemistry: Used as a fluorescent probe due to its environment-sensitive fluorescence properties.

Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

Medicine: Explored for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of functional materials, such as sensors and polymeric thermometers.

作用機序

4-メチル-2H-ベンゾ[g]クロメン-8-オールの作用機序は、様々な分子標的との相互作用を含みます。その蛍光特性は、プロトン性溶媒との水素結合相互作用の影響を受け、内部変換速度と蛍光強度を変化させます。 生物系では、酸化ストレス経路の調節や炎症性メディエーターの阻害を通じてその効果を発揮する可能性があります。

類似の化合物との比較

類似の化合物

8-メトキシ-4-メチル-2H-ベンゾ[g]クロメン-2-オン: 構造は類似していますが、8位にメトキシ基を持つ。

ルブロフサリン: ヒドロキシル基とメトキシ基を持つ別のクロメン誘導体。

独自性

4-メチル-2H-ベンゾ[g]クロメン-8-オールは、独特の置換パターンによって特徴付けられ、独特の蛍光特性と生物活性を付与しています。プロトン性溶媒と水素結合複合体を形成する能力は、蛍光ベースの用途に特に有用です。

類似化合物との比較

Similar Compounds

8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one: Similar in structure but with a methoxy group at the 8-position.

Rubrofusarin: Another chromene derivative with hydroxyl and methoxy groups.

Uniqueness

4-Methyl-2H-benzo[g]chromen-8-ol is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and biological activities. Its ability to form hydrogen-bonded complexes with protic solvents makes it particularly useful in fluorescence-based applications .

特性

分子式 |

C14H12O2 |

|---|---|

分子量 |

212.24 g/mol |

IUPAC名 |

4-methyl-2H-benzo[g]chromen-8-ol |

InChI |

InChI=1S/C14H12O2/c1-9-4-5-16-14-8-11-6-12(15)3-2-10(11)7-13(9)14/h2-4,6-8,15H,5H2,1H3 |

InChIキー |

YYQTYAKTBSMNOH-UHFFFAOYSA-N |

正規SMILES |

CC1=CCOC2=C1C=C3C=CC(=CC3=C2)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11891862.png)

![4-(Methylthio)-2-nitrobenzo[d]oxazole](/img/structure/B11891872.png)

![6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11891876.png)